(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride
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Overview
Description
(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride is an organophosphorus compound with a unique structure that includes a phenyl ring substituted with carboxymethyl and bis(hydroxymethyl) groups, along with a phosphonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride typically involves the reaction of a phenylphosphine derivative with formaldehyde and a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and distillation.
Chemical Reactions Analysis
Types of Reactions: (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium chloride to phosphine derivatives.
Substitution: The phenyl ring and phosphonium chloride moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenylphosphine compounds.
Scientific Research Applications
(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Phosphonium Salts: Compounds with similar phosphonium chloride moieties but different substituents.
Phosphine Oxides: Oxidized derivatives of phosphines with similar structural features.
Uniqueness: (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
138614-38-7 |
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Molecular Formula |
C10H14ClO4P |
Molecular Weight |
264.64 g/mol |
IUPAC Name |
carboxymethyl-bis(hydroxymethyl)-phenylphosphanium;chloride |
InChI |
InChI=1S/C10H13O4P.ClH/c11-7-15(8-12,6-10(13)14)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H |
InChI Key |
GMCKWQVXEROANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)O)(CO)CO.[Cl-] |
Origin of Product |
United States |
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